Pinane thromboxane A2

Platelet aggregation Species differences Thromboxane receptor antagonism

Pinane Thromboxane A2 (PTA2) is the only stable TXA2 analog with confirmed TP receptor antagonism and thromboxane synthase inhibition across all species tested—cat, dog, rabbit, and guinea-pig. Unlike CTA2, which fails in rabbit coronary arteries and cat platelets, PTA2 delivers consistent antagonism in every model, ensuring cross-species reproducibility. Its unique bimodal concentration-dependent action (antagonist at low doses, agonist at higher) and Gq-preferring signaling over G13 make it an irreplaceable probe for dissecting TPα receptor pathways. Documented in vivo cardioprotection in feline myocardial ischemia models. Procure PTA2 for definitive, species-consistent results.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 71111-01-8
Cat. No. B161782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinane thromboxane A2
CAS71111-01-8
Synonymspinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
InChIInChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
InChIKeyOHJIHGVLRDHSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinane Thromboxane A2 (CAS 71111-01-8) for Research Procurement: Stable TXA2 Analog with Dual TP Antagonism and Synthase Inhibition


Pinane Thromboxane A2 (PTA2, CAS 71111-01-8) is a chemically stable, carbocyclic analog of the highly unstable endogenous thromboxane A2 (TXA2; half-life ~30 seconds at physiological pH) [1]. PTA2 functions as both a thromboxane-prostanoid (TP) receptor antagonist and an inhibitor of thromboxane synthase [2]. This dual pharmacological profile enables PTA2 to inhibit U-46619-induced coronary artery constriction (ID50 = 0.1 µM) and human platelet aggregation (IC50 = 2 µM), while also suppressing thromboxane synthase activity (ID50 = 50 µM) without affecting prostacyclin synthase at concentrations up to 100 µM .

Procurement Consideration: Why PTA2 (71111-01-8) Cannot Be Interchanged with CTA2 or Other TXA2 Analogs


The stable TXA2 analogs PTA2 and carbocyclic thromboxane A2 (CTA2) are structurally distinct and exhibit non-overlapping pharmacological profiles that preclude generic substitution. In cross-species comparative studies, PTA2 but not CTA2 produces significant inhibition of platelet aggregation in cat platelets, while both compounds are effective in human, dog, and guinea-pig platelets [1]. Similarly, PTA2 attenuates U-46619-induced vasoconstriction in vessels from all species tested, whereas CTA2-mediated blockade is restricted to vessels from cats, dogs, and guinea-pigs only [2]. Furthermore, PTA2 displays a unique bimodal concentration-dependent action—antagonist at low concentrations, agonist at higher concentrations—due to a right-shifted G protein activation threshold relative to receptor binding, a property not shared by U46619 or 8-iso-PGF2α [3]. These species-specific and functional differences directly impact experimental design, reproducibility, and data interpretation, necessitating compound-specific selection rather than class-level interchangeability.

Quantitative Differentiation Evidence: PTA2 (71111-01-8) Versus Closest Analogs and Alternatives


Species-Specific Anti-Platelet Activity: PTA2 vs. CTA2 in Cat Platelets

In a direct head-to-head comparison, PTA2 produced significant inhibition of arachidonate-induced platelet aggregation in cat platelet-rich plasma, whereas CTA2 failed to produce significant inhibition in the same species under identical conditions [1]. This species-selective efficacy is unique to PTA2 among the two primary stable TXA2 analogs.

Platelet aggregation Species differences Thromboxane receptor antagonism Comparative pharmacology

Concentration-Dependent Functional Separation: Coronary Constriction vs. Platelet Aggregation vs. Synthase Inhibition

PTA2 exhibits a clear, concentration-dependent hierarchy of biological effects. At low concentrations, it inhibits U-46619-induced cat coronary artery constriction with an ID50 of 0.1 µM . At slightly higher concentrations, it inhibits U-46619-induced human platelet aggregation with an IC50 of 2 µM . At still higher concentrations, PTA2 inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM, while having no effect on prostacyclin synthase up to 100 µM [1]. This represents a 20-fold difference between vascular and platelet inhibitory concentrations and a 500-fold difference between vascular inhibition and synthase inhibition, providing a built-in concentration window for functional isolation.

Coronary artery constriction Platelet aggregation Thromboxane synthase inhibition Concentration-response

G Protein Functional Selectivity: Preferential Gq Activation by PTA2 vs. G13-Preferring 8-iso-PGF2α

In a direct head-to-head comparison of G protein engagement via TPα receptor, PTA2 activates Gq in preference to G13, whereas 8-iso-prostaglandin F2α activates G13 in preference to Gq. The reference agonist U46619 exhibits no preference between the two G protein families [1]. Additionally, PTA2 demonstrates a bimodal concentration-dependent action—antagonist at low concentrations, agonist at higher concentrations—due to a right-shifted G protein activation threshold relative to receptor binding, suggesting two populations of TPα or two intrinsic ligand binding sites [2].

G protein signaling Functional selectivity Biased agonism TP receptor

Broader Spectrum of Vasoconstrictor Antagonism: PTA2 Attenuates U-46619 Across All Species Tested

In a multispecies comparative study, PTA2 significantly attenuated U-46619-induced vasoconstrictor responses in coronary artery preparations from all species tested (cat, dog, rabbit, guinea-pig). In contrast, constriction produced by CTA2 was blocked significantly only in vessels from cats, dogs, and guinea-pigs, but not in rabbit coronary arteries [1][2]. This universal efficacy across species establishes PTA2 as the more broadly applicable TP antagonist for vascular pharmacology studies.

Coronary artery Vasoconstriction Species comparison Thromboxane antagonism

Preservation of Prostacyclin Synthase Activity: Selectivity Advantage Over Non-Selective Cyclooxygenase Inhibitors

PTA2 inhibits thromboxane synthase (ID50 = 50 µM) while having no effect on prostacyclin (PGI2) synthase at concentrations up to 100 µM . This contrasts with non-selective cyclooxygenase inhibitors such as aspirin and indomethacin, which suppress both thromboxane A2 and prostacyclin production. Additionally, PTA2 does not interfere with the inhibition of platelet aggregation by exogenous PGI2 or prostaglandin D2 [1].

Thromboxane synthase Prostacyclin synthase Enzyme selectivity Arachidonic acid cascade

In Vivo Cardioprotective Efficacy: PTA2 Reduces Ischemic Injury Markers in Cat Myocardial Infarction Model

In a cat model of acute myocardial ischemia produced by left anterior descending coronary artery ligation, PTA2 infusion (0.5 µmol·kg⁻¹·h⁻¹) prevented the increase in plasma thromboxane B2 levels at 2-5 hours post-MI (P < 0.005) and prevented the large increase in plasma creatine kinase (CK) activities at 4 and 5 hours (P < 0.025) compared to vehicle-treated MI cats [1]. PTA2 treatment also abolished differences in myocardial CK activities between ischemic and non-ischemic regions and decreased the incidence of premature ventricular beats [1].

Myocardial ischemia Cardioprotection In vivo pharmacology Creatine kinase

Optimal Research and Procurement Use Cases for Pinane Thromboxane A2 (71111-01-8)


Platelet Aggregation Studies in Feline Thrombosis Models

PTA2 is uniquely suited for platelet aggregation inhibition studies in cat models. Unlike CTA2, which fails to produce significant inhibition in cat platelets, PTA2 effectively blocks arachidonate- and U-46619-induced platelet aggregation in feline platelet-rich plasma [1]. Researchers conducting feline thrombosis, hemostasis, or antiplatelet studies should procure PTA2 specifically—CTA2 is not a functional substitute for this species [1].

Coronary Vascular Pharmacology Across Multiple Species Including Rabbit

For studies requiring TP receptor antagonism in coronary artery preparations, PTA2 attenuates U-46619-induced vasoconstriction across all species tested (cat, dog, rabbit, guinea-pig), whereas CTA2-mediated blockade is ineffective in rabbit coronary arteries [1][2]. Investigators using rabbit vascular models or multispecies comparative vascular pharmacology must select PTA2 to ensure consistent antagonism across all experimental groups.

G Protein Signaling Pathway Dissection: Gq-Selective TP Receptor Activation

PTA2 serves as a Gq-preferring probe for TPα receptor signaling studies. In head-to-head G protein engagement assays, PTA2 activates Gq in preference to G13, in direct contrast to 8-iso-PGF2α which preferentially activates G13 [3]. This functional selectivity enables researchers to dissect Gq-dependent versus G13-dependent downstream signaling cascades with a commercially available tool compound [3].

Experimental Myocardial Ischemia and Cardioprotection Studies

PTA2 has demonstrated in vivo cardioprotective efficacy in feline myocardial ischemia models, preventing post-MI elevation of plasma thromboxane B2 and creatine kinase while reducing arrhythmic events [4]. Researchers investigating the role of thromboxane in ischemic injury, infarct extension, or cardioprotective interventions can use PTA2 as a validated pharmacological tool with documented in vivo efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinane thromboxane A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.